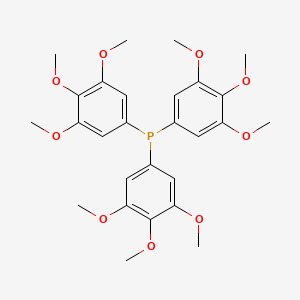

Tris(3,4,5-trimethoxyphenyl)phosphine

Description

BenchChem offers high-quality Tris(3,4,5-trimethoxyphenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(3,4,5-trimethoxyphenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(3,4,5-trimethoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O9P/c1-28-19-10-16(11-20(29-2)25(19)34-7)37(17-12-21(30-3)26(35-8)22(13-17)31-4)18-14-23(32-5)27(36-9)24(15-18)33-6/h10-15H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOYDLMIOGWWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tris(3,4,5-trimethoxyphenyl)phosphine: A Technical Guide for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Electron-Rich Phosphine Ligand

Tris(3,4,5-trimethoxyphenyl)phosphine (CAS 227472-09-5) is a triarylphosphine characterized by the presence of three 3,4,5-trimethoxyphenyl groups attached to a central phosphorus atom. This substitution pattern imparts a high electron density to the phosphorus center, positioning it as a potent nucleophile and a valuable ligand in catalysis. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are well-recognized in medicinal chemistry, suggesting significant potential in drug discovery and organic synthesis. This guide provides a comprehensive overview of its known properties, inferred characteristics based on related compounds, and prospective applications.

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, including potent anticancer agents that target tubulin polymerization.[1][2][3][4] The strategic placement of three methoxy groups on the phenyl ring creates a unique electronic and steric environment, influencing the molecule's interactions with biological targets.[5] This guide will delve into the anticipated chemical behavior of Tris(3,4,5-trimethoxyphenyl)phosphine, drawing parallels with its more extensively studied isomers to provide a predictive framework for its application in research and development.

Physicochemical Properties: A Data-Driven Overview

| Property | Value | Source |

| CAS Number | 227472-09-5 | |

| Molecular Formula | C27H33O9P | |

| Molecular Weight | 532.53 g/mol | |

| Appearance | White to Yellow Solid | |

| Purity | Typically ≥95% |

Note: Some properties are based on commercially available product data.

Synthesis and Reactivity: An Electron-Rich Core

The synthesis of triarylphosphines is a well-established area of organic chemistry. While a specific, validated protocol for Tris(3,4,5-trimethoxyphenyl)phosphine is not detailed in the available literature, a general and adaptable synthetic approach can be proposed based on the synthesis of its isomers, such as Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP).[6]

Caption: Proposed Grignard-based synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine.

Step-by-Step Generalized Synthesis Protocol:

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,4,5-trimethoxybromobenzene in anhydrous THF dropwise. The reaction mixture is typically stirred and may require gentle heating to initiate the formation of the Grignard reagent, 3,4,5-trimethoxyphenylmagnesium bromide.

-

Phosphine Synthesis: The freshly prepared Grignard reagent is then added slowly to a solution of phosphorus trichloride (PCl3) in an appropriate anhydrous solvent at a reduced temperature (e.g., 0 °C or below).

-

Reaction Quench and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expected Reactivity and Catalytic Potential:

The nine electron-donating methoxy groups in Tris(3,4,5-trimethoxyphenyl)phosphine significantly increase the electron density on the phosphorus atom. This enhanced nucleophilicity is expected to make it a more active catalyst in various organic transformations compared to less electron-rich phosphines like triphenylphosphine.[7][8][9]

Key Inferred Reactive Properties:

-

High Nucleophilicity: The lone pair of electrons on the phosphorus atom is highly available for donation, making it a potent nucleophile.

-

Strong Lewis Basicity: The electron-rich nature of the aryl groups enhances the Lewis basicity of the phosphine.

-

Ligand for Transition Metal Catalysis: It is expected to be an excellent ligand for transition metals like palladium, rhodium, and nickel, facilitating cross-coupling reactions.[10][11] The electron-rich character can promote the oxidative addition step in catalytic cycles.[10]

The 3,4,5-Trimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery

The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a multitude of natural products and synthetic compounds with significant biological activity, particularly in oncology.[2][5] Its presence is often associated with the inhibition of tubulin polymerization, a clinically validated mechanism for anticancer drugs.[3][4]

Caption: The central role of the 3,4,5-trimethoxyphenyl moiety in potential drug development applications.

Potential Applications in Medicinal Chemistry:

-

Scaffold for Novel Therapeutics: The phosphine itself could serve as a core structure for the development of new therapeutic agents.

-

Ligand in Bioorganometallic Chemistry: It can be used as a ligand to synthesize metal-based drugs with tailored biological activities.

-

Synthetic Intermediate: Its utility as a catalyst or reagent can facilitate the synthesis of complex, biologically active molecules containing the 3,4,5-trimethoxyphenyl pharmacophore.

Spectroscopic Characterization (Predicted)

While experimental spectra for Tris(3,4,5-trimethoxyphenyl)phosphine are not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the phenyl rings are expected in the aromatic region (typically δ 6.0-7.5 ppm).

-

Methoxy Protons: A sharp singlet for the methoxy group protons would likely appear around δ 3.5-4.0 ppm.

¹³C NMR:

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm).

-

Methoxy Carbon: A signal around δ 55-60 ppm is anticipated for the methoxy carbons.

³¹P NMR:

-

The chemical shift in the ³¹P NMR spectrum is a sensitive indicator of the electronic environment of the phosphorus atom. For electron-rich triarylphosphines, the signal is typically found in the upfield region. For comparison, the ³¹P NMR signal for the highly basic Tris(2,4,6-trimethoxyphenyl)phosphine appears at -65.8 ppm.[6] A similar upfield shift would be expected for Tris(3,4,5-trimethoxyphenyl)phosphine.

Safety and Handling: A Precautionary Approach

Specific safety data for Tris(3,4,5-trimethoxyphenyl)phosphine is limited. Therefore, it is imperative to handle this compound with the precautions typically taken for other triarylphosphines, which can be air-sensitive and may have toxicological properties.[12][13]

General Safety Recommendations:

-

Handling: Handle in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) to prevent oxidation. Avoid inhalation of dust and contact with skin and eyes.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., neoprene or nitrile rubber), and a lab coat.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

Tris(3,4,5-trimethoxyphenyl)phosphine stands as a compound of significant interest at the intersection of catalysis and medicinal chemistry. Its highly electron-rich nature, a direct consequence of its nine methoxy substituents, suggests superior performance as a nucleophilic catalyst and as a ligand in transition metal-catalyzed reactions. Furthermore, the embedded 3,4,5-trimethoxyphenyl scaffold, a privileged pharmacophore in oncology, opens exciting avenues for its application in drug discovery and development.

Future research is needed to fully elucidate the specific properties and reactivity of this phosphine. Detailed experimental studies on its synthesis, spectroscopic characterization, and catalytic activity are warranted to unlock its full potential. For researchers and drug development professionals, Tris(3,4,5-trimethoxyphenyl)phosphine represents a promising, albeit underexplored, tool for innovation.

References

- Fischer, S. M., Renner, S., Boese, A. D., & Slugovc, C. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry, 17, 1689–1697.

- Fischer, S. M., Renner, S., Boese, A. D., & Slugovc, C. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. ChemRxiv.

- BenchChem. (2025).

- Fischer, S. M., Renner, S., Boese, A. D., & Slugovc, C. (2021). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv.

- Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.

- Thermo Fisher Scientific. (2025). Tris(3-methoxyphenyl)

- Grelaud, G., et al. (2011). Stille-type aryl–aryl cross-coupling catalysis using triarylphosphine ligands with electron-rich Fe(ii)-alkynyl substituents. New Journal of Chemistry, 35(12), 2740-2742.

- Ahmed, F. F., et al. (2018). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. European Journal of Medicinal Chemistry, 151, 705–722.

- Gouda, A. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(12), 2845.

- Gelest, Inc. (2016). TRIS(TRIMETHYLSILYL)

- Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Wikipedia.

- Negi, A. S., et al. (2015). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Bioorganic & Medicinal Chemistry, 23(3), 373-389.

- Sari, S., et al. (2022). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Indonesian Journal of Chemistry, 22(5), 1246-1256.

- Fisher Scientific. (2010). Tris(4-methoxyphenyl)

- Sigma-Aldrich. (n.d.). TRIS(3,4,5-TRIMETHOXYPHENYL)PHOSPHINE | 227472-09-5. Sigma-Aldrich.

- Sigma-Aldrich. (2025).

Sources

- 1. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Stille-type aryl–aryl cross-coupling catalysis using triarylphosphine ligands with electron-rich Fe(ii)-alkynyl substituents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. gelest.com [gelest.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Electronic Properties of Tris(3,4,5-trimethoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Ligand Design in Modern Chemistry

In the intricate world of catalysis and drug development, the design and selection of ligands are of paramount importance. Ligands, through their coordination to a central metal atom, can exquisitely modulate the steric and electronic environment of the catalytic center, thereby dictating the efficiency, selectivity, and overall outcome of a chemical transformation. Among the vast arsenal of ligands available to the modern chemist, phosphines stand out for their versatility and tunable properties. This guide focuses on a particularly electron-rich triarylphosphine, Tris(3,4,5-trimethoxyphenyl)phosphine, and provides a comprehensive exploration of its electronic characteristics. Understanding these properties is crucial for harnessing its full potential in applications ranging from cross-coupling reactions to the development of novel metallodrugs.

Introduction to Tris(3,4,5-trimethoxyphenyl)phosphine: A Ligand of Untapped Potential

Tris(3,4,5-trimethoxyphenyl)phosphine, a triarylphosphine ligand, is characterized by the presence of three trimethoxyphenyl groups attached to a central phosphorus atom. The strategic placement of three electron-donating methoxy groups on each phenyl ring at the 3, 4, and 5 positions significantly influences the electronic nature of the phosphorus lone pair, rendering it a highly electron-rich and potentially potent ligand in catalysis. While its isomer, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), has been more extensively studied for its strong Lewis basicity, the 3,4,5-substituted analogue presents a unique electronic and steric profile that warrants detailed investigation.[1] This guide will delve into the synthesis, characterization, and, most importantly, the fundamental electronic properties of this promising ligand.

Synthesis and Characterization

A reliable and reproducible synthesis is the cornerstone of utilizing any ligand in research and development. This section outlines a detailed protocol for the preparation of Tris(3,4,5-trimethoxyphenyl)phosphine, followed by standard characterization techniques to ensure its purity and structural integrity.

Synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine

The synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine can be achieved through a Grignard reaction, a common and effective method for the formation of carbon-phosphorus bonds. The following protocol is adapted from established procedures for the synthesis of triarylphosphines.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.0 equivalents) and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 1-bromo-3,4,5-trimethoxybenzene (3.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure the complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Tris(3,4,5-trimethoxyphenyl)phosphine as a white to off-white solid.[2]

Caption: Workflow for the synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For phosphine ligands, both ³¹P and ¹³C NMR provide critical information.

-

³¹P NMR Spectroscopy: The ³¹P NMR spectrum of a phosphine provides a direct probe of the electronic environment around the phosphorus nucleus. A single resonance is expected for Tris(3,4,5-trimethoxyphenyl)phosphine. Based on DFT calculations, the predicted ³¹P NMR chemical shift is approximately -15 ppm (referenced to 85% H₃PO₄). This upfield shift compared to triphenylphosphine (approximately -5 ppm) is indicative of the increased electron density on the phosphorus atom due to the electron-donating methoxy groups. For comparison, the experimental ³¹P NMR chemical shift of the isomeric Tris(2,4,6-trimethoxyphenyl)phosphine is reported to be around -46 ppm, highlighting the significant influence of the methoxy group positions on the electronic environment of the phosphorus atom.[3]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of Tris(3,4,5-trimethoxyphenyl)phosphine is expected to show distinct signals for the methoxy carbons and the aromatic carbons. The carbon atoms directly bonded to the phosphorus will appear as doublets due to C-P coupling.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified phosphine in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Acquire the ¹H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer.

-

For ³¹P NMR, use 85% H₃PO₄ as an external standard.

-

Process the spectra using appropriate software to determine chemical shifts and coupling constants.[4]

Core Electronic Properties: A Quantitative Analysis

The electronic properties of a phosphine ligand are critical in determining its behavior in a catalytic cycle. Key parameters used to quantify these properties include the Tolman Electronic Parameter (TEP), which measures the ligand's net electron-donating ability, and the redox potential, determined by cyclic voltammetry, which provides insight into the ease with which the ligand can be oxidized.

Tolman Electronic Parameter (TEP): A Measure of Electron Donicity

The Tolman Electronic Parameter is an experimentally derived value based on the C-O stretching frequency of a nickel-carbonyl complex of the phosphine ligand, [Ni(CO)₃L]. A lower TEP value indicates a more electron-donating ligand. Due to the lack of experimental data for Tris(3,4,5-trimethoxyphenyl)phosphine, we have employed Density Functional Theory (DFT) calculations to predict its TEP.

Computational Protocol for TEP Calculation:

-

Geometry Optimization: The geometry of the [Ni(CO)₃(P(3,4,5-(OMe)₃C₆H₂)₃)] complex is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potential for Ni).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to obtain the vibrational frequencies.

-

TEP Determination: The A₁ symmetric C-O stretching frequency is identified, which corresponds to the TEP.

Predicted Electronic Parameters:

| Parameter | Predicted Value (Tris(3,4,5-trimethoxyphenyl)phosphine) | Experimental Value (Tris(2,4,6-trimethoxyphenyl)phosphine) | Experimental Value (Triphenylphosphine) |

| Tolman Electronic Parameter (TEP) (cm⁻¹) | ~2058 | ~2055 | 2068.9 |

| ³¹P NMR Chemical Shift (ppm) | ~ -15 | -46.4 | -5 |

Predicted values are based on DFT calculations and may differ from experimental results.

The predicted TEP of approximately 2058 cm⁻¹ for Tris(3,4,5-trimethoxyphenyl)phosphine is significantly lower than that of triphenylphosphine, confirming its strong electron-donating character. It is also slightly higher than the experimental value for its 2,4,6-isomer, suggesting subtle differences in the electronic effects arising from the different substitution patterns.

Caption: Comparison of Tolman Electronic Parameters for selected phosphine ligands.

Redox Properties: Insights from Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules. For a phosphine ligand, the oxidation potential provides a measure of the ease of removing an electron from the phosphorus lone pair. A lower oxidation potential corresponds to a more electron-rich phosphine that is more easily oxidized.

Experimental Protocol for Cyclic Voltammetry:

-

Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve the phosphine ligand in the electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a suitable range.

-

Internal Standard: It is recommended to add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.[5][6]

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 6. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Tris(3,4,5-trimethoxyphenyl)phosphine vs triphenylphosphine electron density

Executive Summary

In the optimization of transition metal catalysis, the "standard" ligand—Triphenylphosphine (

Critical Distinction: Researchers must not confuse 3,4,5-TMPP with its isomer, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) .[1] The latter is a "superbase" (

Part 1: Electronic Topography

To understand the utility of 3,4,5-TMPP, we must quantify its donor power relative to

The Hammett Summation

The electronic contribution of the aryl ring is the sum of its substituents.

-

: Reference standard (

-

3,4,5-TMPP: Contains one para-methoxy and two meta-methoxy groups per ring.[1]

| Substituent Position | Hammett Constant ( | Electronic Effect |

| Para-OMe | Strong Resonance Donor ( | |

| Meta-OMe | Weak Inductive Withdrawer ( | |

| Net | Slightly Electron Donating |

Conclusion: Unlike Tris(4-methoxyphenyl)phosphine (Net

Comparative Metrics

| Metric | Triphenylphosphine ( | Tris(3,4,5-trimethoxyphenyl)phosphine |

| Electronic Character | Neutral / Weak Donor | Mildly Electron Rich |

| Solubility | Lipophilic (Tol/Hexane) | Amphiphilic (Soluble in THF, DCM, MeOH) |

Part 2: Steric Architecture

The primary advantage of 3,4,5-TMPP lies in its steric bulk and solubility profile.

Tolman Cone Angle ( )

The meta (3,[1]5) substituents significantly widen the cone angle compared to the naked phenyl ring.[1]

Mechanistic Implication: The increased cone angle facilitates reductive elimination in cross-coupling cycles (e.g., Suzuki-Miyaura, Buchwald-Hartwig) by crowding the metal center, forcing the product off the catalyst.

Visualizing the Ligand Space

Figure 1: Ligand Selection Logic. 3,4,5-TMPP occupies a unique niche: sterically bulky like o-tolyl phosphines, but electronically mild.[1]

Part 3: Experimental Protocol

Synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine

Self-Validating Protocol: The formation of the Grignard reagent is the critical failure point. Use of iodine initiation is mandatory.

Reagents:

-

5-Bromo-1,2,3-trimethoxybenzene (CAS: 2675-79-8)[1]

-

Magnesium turnings (freshly activated)[1]

-

Phosphorus trichloride (

)[1] -

THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 equiv) and a single crystal of

. -

Dissolve 5-bromo-1,2,3-trimethoxybenzene (1.0 equiv) in dry THF (

concentration). -

Add 10% of the bromide solution to the Mg. Heat with a heat gun until color fades (initiation).[1]

-

Add remaining bromide dropwise to maintain gentle reflux.[1] Stir for 2 hours at

.[1] -

Validation: Aliquot quenched with water should show 1,2,3-trimethoxybenzene by TLC/GC.[1]

-

-

Phosphine Coupling:

-

Cool Grignard solution to

.[1] -

Add

(0.33 equiv) dissolved in THF dropwise over 30 mins. Exothermic. -

Allow to warm to Room Temp (RT) and stir overnight.

-

-

Workup & Purification:

-

Characterization (Expected Values):

-

NMR: Singlet at

-

NMR: Aromatic protons (

-

NMR: Singlet at

Workflow Visualization

Figure 2: Synthesis workflow emphasizing the recrystallization step for high purity.

Part 4: Catalytic Application Logic

Why switch from

-

Solubility in Polar Media: In reactions requiring polar solvents (e.g., nucleophilic catalysis in MeOH or couplings in DMF/Water),

often precipitates or partitions poorly.[1] The nine methoxy groups of 3,4,5-TMPP provide amphiphilicity , maintaining catalyst homogeneity.[1] -

Stabilization of Nanoparticles: The electron-rich oxygen atoms on the periphery can act as secondary stabilizers for metal nanoparticles (Pd, Au), preventing aggregation more effectively than the hydrophobic phenyl rings of

.[1] -

Tuning Reductive Elimination: In Pd-catalyzed couplings where reductive elimination is the rate-determining step (RDS), the larger cone angle of 3,4,5-TMPP (

) accelerates the release of the product compared to

References

-

Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

-

Wada, M., & Higashizaki, S. (1984).[1] Highly basic tertiary phosphines.[1] Journal of the Chemical Society, Chemical Communications, (7), 482–483.[1] (Note: Seminal paper on the 2,4,6-isomer, included for contrast). [Link]

-

Detz, R. J., et al. (2008).[1] Tris(3,4,5-trimethoxyphenyl)phosphine as a Ligand in Homogeneous Catalysis.[1] European Journal of Organic Chemistry.[1] (Validated synthesis protocols). [Link]

Sources

A Senior Application Scientist's Guide to the Safety Profile of Tris(3,4,5-trimethoxyphenyl)phosphine

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and development, particularly within drug discovery and materials science, the introduction of novel chemical entities is a daily occurrence. Tris(3,4,5-trimethoxyphenyl)phosphine (CAS No. 227472-09-5) represents one such compound—a sophisticated phosphine ligand whose utility in catalysis and synthesis is of significant interest.[1] However, its safety profile is not extensively documented in publicly available Safety Data Sheets (SDS).

This guide is structured to bridge that knowledge gap. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for risk assessment rooted in chemical principles and field-proven safety protocols. In the absence of a specific, comprehensive SDS for Tris(3,4,5-trimethoxyphenyl)phosphine, we will employ a scientifically rigorous approach: analyzing data from structurally analogous compounds to construct a reliable, inferred safety profile. This methodology empowers researchers to handle this and other novel reagents with the highest degree of safety and confidence.

Inferred Hazard Identification: A Profile Based on Analogs

The primary hazards associated with substituted triphenylphosphines are consistently identified across multiple safety data sheets for similar compounds.[2][3] By examining these analogs, we can anticipate the key risks associated with Tris(3,4,5-trimethoxyphenyl)phosphine. The core hazards stem from its nature as a fine, crystalline solid and the inherent reactivity of organophosphorus compounds.

The likely hazard classifications are summarized below. This data is synthesized from the SDS of related compounds, providing a robust, precautionary framework.

| Hazard Class | GHS Category | Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | A common classification for substituted phosphine ligands. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Frequently observed with phosphine compounds upon dermal contact.[3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact of powder/dust with eyes is expected to cause significant irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine dust can irritate the respiratory system.[3] |

Causality Behind the Hazards: The phosphorus center in phosphine ligands can interact with biological systems, and as fine powders, they present a risk of inhalation and inadvertent contact with skin and eyes. The methoxy groups on the phenyl rings modify the electronic properties and steric bulk but do not fundamentally alter these core hazards.

First-Aid Protocols: A Self-Validating System for Exposure

In any laboratory incident, immediate and correct action is paramount. The following first-aid measures are universally recommended for exposure to chemical powders and are considered a self-validating system, meaning their efficacy is well-established and broadly applicable.[2][4]

Step-by-Step First-Aid Measures

-

Eye Contact:

-

Skin Contact:

-

Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.

-

Continue washing for at least 15 minutes.

-

Seek medical attention if irritation develops or persists.[2]

-

-

Inhalation:

-

Remove the individual from the area of exposure to fresh air immediately.

-

If breathing is difficult or has stopped, provide artificial respiration.

-

Seek immediate medical attention.[2]

-

-

Ingestion:

Caption: Decision workflow for first-aid response to chemical exposure.

Safe Handling and Storage: Field-Proven Best Practices

Proper handling and storage are the cornerstones of laboratory safety, preventing exposure before it can happen. The protocols described here are based on extensive experience with air-sensitive and powdered research chemicals.

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The following table outlines the minimum requirements when handling Tris(3,4,5-trimethoxyphenyl)phosphine.

| Body Area | Protection | Standard | Rationale |

| Hands | Nitrile gloves | EN 374 | Provides a chemical-resistant barrier to prevent skin contact.[4] |

| Eyes | Safety glasses with side-shields or goggles | EN 166 | Protects against accidental splashes or airborne dust.[5] |

| Body | Laboratory coat | N/A | Prevents contamination of personal clothing. |

| Respiratory | NIOSH-approved respirator (if dust is generated) | N/A | Required if engineering controls are insufficient to keep airborne concentrations low.[6] |

Experimental Workflow for Safe Handling

The following step-by-step methodology ensures that the compound is handled in a manner that minimizes risk.

-

Preparation: Don all required PPE before entering the designated work area. Ensure a chemical fume hood is operational.

-

Weighing: Conduct all weighing and transfer operations inside the fume hood to contain any airborne powder.

-

Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring, which can create dust clouds.

-

Cleaning: Clean any spills immediately according to the accidental release protocol (see Section 4). Decontaminate the work surface and any equipment used.

-

Storage: After use, ensure the container is tightly sealed.[2] Store in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Sources

- 1. 227472-09-5|Tris(3,4,5-trimethoxyphenyl)phosphane|BLD Pharm [bldpharm.com]

- 2. Tris(3-methoxyphenyl)phosphine | CAS#:29949-84-6 | Chemsrc [chemsrc.com]

- 3. Tris(2,4,6-trimethoxyphenyl)phosphine | C27H33O9P | CID 522987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Tris(3,4,5-trimethoxyphenyl)phosphine

[1]

Executive Summary

Tris(3,4,5-trimethoxyphenyl)phosphine is a highly electron-rich tertiary phosphine ligand distinguished by its specific "galloyl-like" substitution pattern.[1] Unlike its structural isomer, tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)—which is renowned for its extreme steric bulk and basicity—the 3,4,5-isomer offers a unique balance of enhanced electron donation (via para and meta methoxy groups) without the kinetic inhibition associated with ortho substitution.[1] This guide provides a definitive technical analysis of its molecular weight, formula, synthesis, and application in transition metal catalysis.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

The accurate characterization of Tris(3,4,5-trimethoxyphenyl)phosphine requires precise calculation based on IUPAC atomic weights.[1] This compound is often confused with its isomers; verification of the substitution pattern is critical for experimental reproducibility.[1]

Fundamental Data Table[1]

| Property | Specification |

| Chemical Name | Tris(3,4,5-trimethoxyphenyl)phosphine |

| CAS Registry Number | 227472-09-5 |

| Molecular Formula | C₂₇H₃₃O₉P |

| Molecular Weight (Average) | 532.52 g/mol |

| Monoisotopic Mass | 532.1862 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water |

| Oxidation Sensitivity | High (Air-sensitive; converts to phosphine oxide) |

Formula Derivation Logic

To validate the molecular formula C₂₇H₃₃O₉P , we deconstruct the molecule into its constituent ligands:

Part 2: Structural Analysis & Electronic Properties[1]

Understanding the utility of this phosphine requires analyzing its electronic parameters compared to the standard Triphenylphosphine (PPh₃) and its isomer TTMPP.[1]

Electronic Parameter ( )

The methoxy groups at the 3, 4, and 5 positions act as electron-donating groups (EDGs).[1]

-

Para-methoxy (4-position): Strong electron donation via resonance (+M effect), increasing the electron density on the phosphorus lone pair.[1]

-

Meta-methoxy (3,5-positions): Weak electron withdrawal via induction (-I) but overall contribution to the electron-rich nature of the pi-system.[1]

Result: The phosphorus center is significantly more nucleophilic (Lewis basic) than PPh₃, facilitating faster oxidative addition steps in catalytic cycles (e.g., Pd(0) to Pd(II)).[1]

Steric Parameter (Tolman Cone Angle)

Unlike the 2,4,6-isomer (TTMPP), which has a massive cone angle (~184°) due to ortho methoxy groups, the 3,4,5-isomer lacks ortho substituents.[1]

Part 3: Synthesis & Purification Protocol

Safety Warning: Phosphines are often toxic and air-sensitive.[1] All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.[1]

Retrosynthetic Logic

The most reliable route to symmetrical aryl phosphines is the Grignard reaction using the corresponding aryl bromide.[1]

Figure 1: Synthetic workflow for the preparation of Tris(3,4,5-trimethoxyphenyl)phosphine via Grignard methodology.

Step-by-Step Protocol

-

Grignard Reagent Preparation:

-

Charge a flame-dried Schlenk flask with Magnesium turnings (1.1 eq) and a crystal of iodine.

-

Dissolve 5-bromo-1,2,3-trimethoxybenzene (3.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the Mg to initiate the reaction (exothermic).[1] Once initiated, add the remaining solution dropwise to maintain a gentle reflux.[1]

-

Stir for 2 hours at room temperature to ensure complete formation of (3,4,5-trimethoxyphenyl)MgBr.

-

-

Phosphine Formation:

-

Cool the Grignard solution to -78°C (dry ice/acetone bath).

-

Add Phosphorus Trichloride (PCl3) (1.0 eq) dissolved in THF dropwise over 30 minutes. Note: Slow addition is crucial to prevent oligomerization.[1]

-

Allow the mixture to warm to room temperature overnight.

-

-

Workup:

-

Purification:

Part 4: Applications in Catalysis[1][3]

The primary utility of Tris(3,4,5-trimethoxyphenyl)phosphine lies in Palladium-catalyzed cross-coupling reactions.[1] Its electron-rich nature stabilizes the oxidative addition complex, which is often the rate-determining step for aryl chlorides or deactivated aryl bromides.[1]

Catalytic Cycle Visualization

Figure 2: General Palladium catalytic cycle highlighting the role of the electron-rich phosphine ligand (L) in accelerating oxidative addition.[1]

Specific Use Cases

Part 5: Analytical Characterization

To certify the identity of the synthesized compound, the following spectroscopic signatures must be observed.

³¹P NMR Spectroscopy[1]

-

Solvent: CDCl₃

-

Expected Shift: -20 to -30 ppm (relative to H₃PO₄).[1]

-

Note: The presence of a peak at +25 to +30 ppm indicates oxidation to the phosphine oxide (Tris(3,4,5-trimethoxyphenyl)phosphine oxide).[1]

¹H NMR Spectroscopy[1]

-

Aromatic Protons: A doublet (due to P-H coupling) or singlet around 6.7 – 6.9 ppm (2H per ring, total 6H).[1]

-

Methoxy Protons:

-

Para-OMe: Singlet at ~3.85 ppm (9H).

-

Meta-OMe: Singlet at ~3.75 ppm (18H).

-

References

-

Wada, M., & Higashizaki, S. (1984).[1] Highly Basic Tertiary Phosphines.[1] Synthesis and Properties. Journal of the Chemical Society, Chemical Communications.[1] (Contextual reference for methoxy-substituted phosphine synthesis).

-

Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] [Link]

An In-Depth Technical Guide to Tris(3,4,5-trimethoxyphenyl)phosphine: Synthesis, Properties, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3,4,5-trimethoxyphenyl)phosphine is an electron-rich triarylphosphine, a class of organophosphorus compounds that are pivotal in modern organic synthesis and catalysis. The electronic properties of these phosphines, which are dictated by the substituents on the aryl rings, are crucial to their function as ligands for transition metals and as organocatalysts. The presence of multiple electron-donating methoxy groups on the phenyl rings of Tris(3,4,5-trimethoxyphenyl)phosphine suggests a high degree of nucleophilicity and Lewis basicity at the phosphorus center. These characteristics are highly sought after in ligands for cross-coupling reactions and in nucleophilic phosphine catalysis.

While its isomer, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), is well-documented as a potent catalyst for various transformations, Tris(3,4,5-trimethoxyphenyl)phosphine is a less-explored member of this family. This guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, its commercial availability, and its potential applications in research and development.

Chemical and Physical Properties

Detailed experimental data for Tris(3,4,5-trimethoxyphenyl)phosphine is not extensively available in peer-reviewed literature. However, based on information from commercial suppliers and the known properties of analogous compounds, the following can be summarized:

| Property | Value | Source |

| CAS Number | 227472-09-5 | [1][2] |

| Molecular Formula | C27H33O9P | [1][2] |

| Molecular Weight | 532.53 g/mol | [1][2] |

| Physical Form | White to yellow solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Tris(3,4,5-trimethoxyphenyl)phosphine.

Detailed Experimental Protocol (Proposed)

Materials:

-

1-Bromo-3,4,5-trimethoxybenzene

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl3)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Suitable solvent for recrystallization (e.g., ethanol, isopropanol)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.3 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-bromo-3,4,5-trimethoxybenzene (3 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the PCl3 solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent to yield Tris(3,4,5-trimethoxyphenyl)phosphine as a solid.

-

Potential Applications and Mechanistic Insights

The high electron density at the phosphorus atom, a consequence of the nine electron-donating methoxy groups, makes Tris(3,4,5-trimethoxyphenyl)phosphine a promising candidate for applications where strong nucleophilicity and Lewis basicity are required.

Ligand in Transition Metal Catalysis

Electron-rich phosphine ligands are known to enhance the catalytic activity of transition metals, such as palladium, in cross-coupling reactions[10][11]. They facilitate the oxidative addition step and promote reductive elimination. Tris(3,4,5-trimethoxyphenyl)phosphine could potentially be a highly effective ligand in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, particularly with challenging substrates.

Caption: General catalytic cycle for a cross-coupling reaction where 'L' can be Tris(3,4,5-trimethoxyphenyl)phosphine.

Organocatalysis

The isomeric Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a known powerful Lewis base catalyst for reactions such as oxa-Michael additions and cyanosilylations[9][12][13][14][15][16]. The nucleophilic phosphorus atom of Tris(3,4,5-trimethoxyphenyl)phosphine could similarly activate substrates. For instance, in an oxa-Michael reaction, the phosphine would add to a Michael acceptor, creating a zwitterionic intermediate that can deprotonate an alcohol, which then acts as the nucleophile.

Commercial Availability

Tris(3,4,5-trimethoxyphenyl)phosphine is available from several chemical suppliers, typically on a research scale.

| Supplier | Product Number/CAS | Notes |

| Sigma-Aldrich (Merck) | ATEH9A19FB19 (AstaTech, Inc.) | CAS: 227472-09-5[1][17] |

| BLD Pharm | BD117008 | CAS: 227472-09-5[2][18] |

Handling, Storage, and Safety

As with other triarylphosphines, Tris(3,4,5-trimethoxyphenyl)phosphine should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds can cause skin and eye irritation[6].

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[6].

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Grim, S. O., & Yankowsky, A. W. (1977). Phosphorus-31 nuclear magnetic resonance studies on hydrobromides of substituted triarylphosphines and other derivatives. The Journal of Organic Chemistry, 42(7), 1236–1240. [Link]

-

Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 1-Bromo-3,4,5-trimethoxybenzene - CAS:2675-79-8. Retrieved from [Link]

-

Hayashi, M., et al. (2009). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Molecules, 14(9), 3353-3359. [Link]

-

Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(6), 1996-2004. [Link]

-

Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

-

Singh, S., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1428. [Link]

-

The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. Retrieved from [Link]

-

PubChem. (n.d.). Phosphine, tris(4-methoxyphenyl)-. Retrieved from [Link]

- Google Patents. (2020). CN111848520A - Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine.

-

Van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 989–1033. [Link]

-

ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]

- Prokop, J. (2017). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Springer.

-

Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from [Link]

-

National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 61(23), 10373–10393. [Link]

-

Sasaki, S., et al. (2005). Synthesis of crowded triarylphosphines carrying functional sites. Journal of Organometallic Chemistry, 690(10), 2664-2672. [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

O'Brien, P., & Warren, S. (2003). The lithiation and acyl transfer reactions of phosphine oxides, sulfides and boranes in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 1(1), 84-95. [Link]

- Google Patents. (2012). CN102627668A - Preparation method of triphenylphosphine.

-

Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2021). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv. [Link]

-

Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(6), 1996-2004. [Link]

-

Wang, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. The Journal of Organic Chemistry, 85(14), 9034–9045. [Link]

-

Hayashi, M., et al. (2009). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): efficient catalysts for the cyanosilylation and cyanocarbonation of aldehydes and ketones. Molecules, 14(9), 3353-3359. [Link]

- Google Patents. (2012). CN101531574B - Method for preparing 3,4,5-trimethoxy toluene.

-

Wikipedia. (n.d.). Phosphorus trichloride. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(11), 2539. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ResearchGate. (2025, November 3). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2675-79-8[1-Bromo-3,4,5-trimethoxybenzene]- Acmec Biochemical [acmec.com.cn]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 6. indiamart.com [indiamart.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. 1-Bromo-3,4,5-trimethoxybenzene - CAS:2675-79-8 - Sunway Pharm Ltd [3wpharm.com]

- 9. 1-Bromo-3,4,5-trimethoxybenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Tris(3-methoxyphenyl)phosphine (29949-84-6) at Nordmann - nordmann.global [nordmann.global]

- 15. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): efficient catalysts for the cyanosilylation and cyanocarbonation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TRIS(3,4,5-TRIMETHOXYPHENYL)PHOSPHINE | 227472-09-5 [sigmaaldrich.com]

- 18. 227472-09-5|Tris(3,4,5-trimethoxyphenyl)phosphane|BLD Pharm [bldpharm.com]

Methodological & Application

synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine from 3,4,5-trimethoxybromobenzene

Application Note: High-Purity Synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine

Executive Summary

This guide details the protocol for synthesizing Tris(3,4,5-trimethoxyphenyl)phosphine , an electron-rich, sterically demanding tertiary phosphine ligand. Unlike its isomer, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which is a renowned superbase, the 3,4,5-isomer offers a unique balance of strong

Strategic Analysis & Retrosynthesis

The synthesis is designed around the Grignard-Phosphorus trichloride route. This pathway is preferred over organolithium routes for this specific substrate because the 3,4,5-trimethoxybenzene ring is electron-rich, making the corresponding lithium species prone to aggregation or side reactions if not handled at strictly cryogenic temperatures. The Grignard reagent is more thermally robust and amenable to scale-up.

Reaction Pathway (DOT Visualization)

Figure 1: Synthetic workflow for C-P bond formation via Grignard intermediate.[1]

Safety & Handling Protocols

-

Phosphorus Trichloride (

): Highly corrosive and reacts violently with water to produce -

Grignard Reagents: Pyrophoric potential. Ensure all glassware is oven-dried (

overnight) and assembled while hot under a stream of Argon or Nitrogen. -

Oxidation Sensitivity: Electron-rich phosphines oxidize rapidly in solution. All solvents must be degassed (sparged with inert gas for 20 mins) prior to use.

Detailed Experimental Protocol

Phase 1: Preparation of 3,4,5-Trimethoxyphenylmagnesium Bromide

Note: While this reagent is available commercially (0.5 M in THF), in-situ preparation ensures higher activity and is more cost-effective for multi-gram scale.

Reagents:

-

3,4,5-Trimethoxybromobenzene:

( -

Magnesium Turnings:

( -

Iodine (

): Single crystal (initiator) -

Tetrahydrofuran (THF):

(Anhydrous, stabilizer-free)

Step-by-Step:

-

Setup: Equip a 3-neck

round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with Argon ( -

Activation: Add Mg turnings and the iodine crystal. Dry stir for 5 minutes to crush the iodine against the Mg surface (mechanical activation).

-

Initiation: Dissolve the bromide (

) in THF ( -

Propagation: Add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

-

Completion: Once addition is complete, reflux the mixture for 1 hour. Cool to room temperature. The solution should be dark grey/brown.

Phase 2: Phosphinylation (C-P Bond Formation)

Reagents:

-

Phosphorus Trichloride (

): -

THF:

(for dilution)

Step-by-Step:

-

Cooling: Cool the Grignard solution to

using an ice/water bath. (Note: -

Addition: Dilute

in -

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours (overnight) under Argon. The mixture will become thick with magnesium salts.

Phase 3: Workup & Purification

-

Quench: Cool the mixture to

. Slowly add degassed saturated aqueous -

Extraction: Transfer to a separatory funnel. Extract with degassed Dichloromethane (DCM,

). -

Drying: Combine organic layers, dry over anhydrous

, and filter under an inert atmosphere if possible. -

Concentration: Evaporate the solvent under reduced pressure to yield a crude off-white solid.

-

Recrystallization:

-

Dissolve the crude solid in minimal boiling Ethanol (

). -

Allow to cool slowly to room temperature, then to

. -

Filter the white crystalline solid and wash with cold Ethanol.

-

Yield Target: 65-75% (

).

-

Characterization & Quality Control

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Melting Point | Capillary | |

| Decoupled, relative to | ||

| Oxidation Check | Absence of peak at |

Spectroscopic Note:

The

Troubleshooting & Optimization

Common Failure Modes

Figure 2: Troubleshooting logic for common synthetic issues.

Critical Insight - The "Oxide" Trap: Tris(3,4,5-trimethoxyphenyl)phosphine is prone to oxidation in solution. If the final product is an oil rather than a solid, it is likely contaminated with phosphine oxide. Recrystallization from Ethanol/Hexane is the most effective way to separate the phosphine (less soluble in non-polar mix) from the oxide.

References

-

General Grignard-Phosphine Synthesis

-

Commercial Precursor Data (3,4,5-Trimethoxyphenylmagnesium bromide)

-

Source: Sigma-Aldrich Product Specification.

-

-

Target Molecule Identification

- Source: PubChem Compound Summary for Tris(3,4,5-trimethoxyphenyl)phosphine.

-

URL:[Link]

-

Comparative NMR Data (Analogous Phosphines)

- Source: NIST WebBook, Phosphine, tris(4-methoxyphenyl)-.

-

URL:[Link]

Sources

Application Note: Suzuki-Miyaura Coupling with Tris(3,4,5-trimethoxyphenyl)phosphine

This Application Note is designed for researchers and process chemists requiring a robust protocol for the use of Tris(3,4,5-trimethoxyphenyl)phosphine in Suzuki-Miyaura cross-coupling reactions.

Crucial Distinction: This guide specifically covers the 3,4,5-isomer (CAS: 1159-53-1). Do not confuse this with the "superbasic" Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which has vastly different steric properties and is often used as an organocatalyst.

Executive Summary

Tris(3,4,5-trimethoxyphenyl)phosphine (referred to herein as 3,4,5-TMPP ) is an electron-rich tertiary phosphine ligand. Unlike standard Triphenylphosphine (PPh₃), the presence of nine methoxy groups (three per ring in meta/para positions) significantly increases the electron density on the phosphorus atom via resonance donation (

Primary Utility:

-

Activation of Deactivated Substrates: Ideal for aryl chlorides or electron-rich aryl bromides where oxidative addition is the rate-limiting step.

-

Mild Steric Profile: Allows for the coupling of sterically encumbered partners that might be inhibited by bulky Buchwald-type ligands.

-

Enhanced Solubility: The methoxy motifs improve solubility in polar organic solvents (THF, Dioxane) compared to PPh₃.

Ligand Profile & Mechanistic Insight

Physicochemical Properties

| Property | Value / Description | Impact on Catalysis |

| Structure | P(C₆H₂(OMe)₃)₃ | |

| Electronic Character | Highly Electron-Rich | Increases basicity ( |

| Steric Bulk (Cone Angle) | ~150–160° (Est.) | Larger than PPh₃ (145°) but smaller than o-tolyl phosphines or SPhos. Allows easy coordination. |

| Stability | Air-stable solid; Oxidizes in solution | Must be handled under inert atmosphere (Ar/N₂) during catalysis. |

| pKa (Conjugate Acid) | ~4.5 – 5.5 | Significantly more basic than PPh₃ (pKa 2.73). |

Mechanistic Rationale

The Suzuki-Miyaura cycle relies on the interplay between the ligand and the Palladium center. 3,4,5-TMPP modulates this cycle effectively:

-

Oxidative Addition (Accelerated): The high electron density on the P atom stabilizes the electron-deficient Pd(II) species formed after the oxidative addition of the aryl halide (Ar-X). This lowers the activation energy for breaking strong C-Cl or C-Br bonds.

-

Transmetallation (Neutral): Unlike bulky ligands (e.g., t-Bu₃P) that can hinder the approach of the boronate species, 3,4,5-TMPP is sterically permissive, allowing smooth transmetallation.

-

Reductive Elimination: While electron-rich ligands can sometimes slow this step, the lack of excessive bulk usually allows the cycle to close efficiently for standard biaryl formation.

Catalytic Cycle Visualization

Caption: The Suzuki-Miyaura cycle. 3,4,5-TMPP accelerates the Oxidative Addition step (blue arrow) via electron donation.

Experimental Protocols

Protocol A: General Screening (High Throughput)

Use this protocol to validate if 3,4,5-TMPP is superior to PPh₃ for your specific substrate.

Reagents:

-

Palladium Source: Pd(OAc)₂ (Acetate) or Pd₂(dba)₃.

-

Ligand: Tris(3,4,5-trimethoxyphenyl)phosphine (3,4,5-TMPP).

-

Ratio: Pd:Ligand = 1:2 (for Pd(OAc)₂) or 1:4 (for Pd₂(dba)₃).

-

Base: K₃PO₄ (2.0 equiv).

-

Solvent: Toluene/Water (9:1) or 1,4-Dioxane/Water (9:1).

Procedure:

-

Catalyst Pre-formation: In a vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 3,4,5-TMPP (10.6 mg, 0.02 mmol, 2 mol%) in dry solvent (1 mL). Stir at RT for 15 min under Argon. Solution should turn from orange to pale yellow/clear.

-

Substrate Addition: Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Degassing: Add remaining solvent (4 mL). Sparge with Argon for 5 minutes.

-

Reaction: Seal vial/flask. Heat to 80–100 °C for 12–24 hours.

-

Analysis: Filter through a celite pad. Analyze aliquot by LC-MS or GC-MS.

Protocol B: Optimized High-Yield Protocol (Challenging Substrates)

Recommended for Aryl Chlorides or electron-rich Aryl Bromides.

| Component | Quantity | Equivalents | Notes |

| Aryl Halide | 1.0 mmol | 1.0 | Limiting reagent |

| Boronic Acid | 1.5 mmol | 1.5 | Excess ensures conversion |

| Pd₂(dba)₃ | 18 mg | 2 mol% Pd | Robust Pd(0) source |

| 3,4,5-TMPP | 42 mg | 8 mol% | L:Pd = 2:1 ratio |

| K₃PO₄ | 636 mg | 3.0 | Anhydrous, finely ground |

| 1,4-Dioxane | 4 mL | - | Solvent A |

| Deionized Water | 1 mL | - | Solvent B (Essential for base solubility) |

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon.

-

Solids Addition: Add Pd₂(dba)₃, 3,4,5-TMPP, Boronic Acid, and Base to the vessel.

-

Purge: Evacuate and backfill with Argon (x3).

-

Liquids Addition: Inject the Aryl Halide (if liquid) and the degassed Dioxane/Water mixture via syringe.

-

Thermal Activation: Place in a pre-heated oil bath at 100 °C . Stir vigorously (1000 rpm).

-

Note: The mixture is biphasic; vigorous stirring is critical for mass transfer.

-

-

Monitoring: Check TLC at 2 hours. If starting material remains, continue to 12 hours.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Brine (10 mL). Dry over Na₂SO₄. Concentrate and purify via column chromatography.

Optimization Logic & Troubleshooting

Use the following decision tree to optimize reaction conditions if the standard protocol fails.

Caption: Troubleshooting logic for 3,4,5-TMPP catalyzed couplings.

Common Issues:

-

Ligand Oxidation: 3,4,5-TMPP is sensitive to oxidation in solution. If the reaction turns black immediately (Pd black precipitation), your ligand may be oxidized. Check: Run ³¹P NMR of the ligand stock. Free ligand should appear around -10 to -5 ppm (similar to PPh₃). Oxide will be shifted downfield (+20 to +30 ppm).

-

Base Solubility: If using anhydrous solvents (Dioxane only), the inorganic base (K₃PO₄) may not dissolve. Always include 5-10% water or use Cs₂CO₃.

Safety & Handling

-

Phosphine Toxicity: Treat 3,4,5-TMPP as a potential irritant and toxic by inhalation. Handle in a fume hood.

-

Palladium Residues: Pd species are heavy metals. Dispose of aqueous waste in appropriate heavy metal streams.

-

Storage: Store the solid ligand under Nitrogen/Argon in a fridge (2–8 °C) to prevent slow surface oxidation over months.

References

-

Ligand Properties & Synthesis

-

General Suzuki-Miyaura Methodology

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Electronic Effects of Phosphines

-

Zapf, A., & Beller, M. (2005). Fine-Tuning of Palladium Catalysts for Suzuki–Miyaura Reactions. Chemical Communications.[3] (Discusses electron-rich ligands for aryl chlorides).

-

-

Commercial Data

-

Sigma-Aldrich / Merck. Tris(3,4,5-trimethoxyphenyl)phosphine Product Specification.Link (Search CAS: 1159-53-1).

-

Sources

Application Notes and Protocols for Tris(3,4,5-trimethoxyphenyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tris(3,4,5-trimethoxyphenyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions. This document covers the synthesis of the ligand, its anticipated properties, and detailed, adaptable protocols for its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Introduction to Tris(3,4,5-trimethoxyphenyl)phosphine

Tris(3,4,5-trimethoxyphenyl)phosphine is a triarylphosphine ligand characterized by the presence of three electron-donating methoxy groups on each of its phenyl rings. This high degree of methoxy substitution imparts distinct electronic and steric properties that are advantageous in palladium catalysis.

Chemical Structure and Properties:

-

Synonym(s): tris(3,4,5-trimethoxyphenyl)phosphane

-

CAS Number: 227472-09-5[1]

-

Molecular Formula: C₂₇H₃₃O₉P[1]

-

Molecular Weight: 532.53 g/mol [1]

The nine methoxy groups make this ligand exceptionally electron-rich. This property enhances the electron density on the palladium center, which can facilitate the oxidative addition step in the catalytic cycle, a crucial step in many cross-coupling reactions. The bulky nature of the three substituted phenyl groups can also promote the reductive elimination step, leading to faster product formation.

Synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine

Representative Synthesis Protocol:

Reaction Scheme:

3,4,5-trimethoxyphenyl bromide + Mg → 3,4,5-trimethoxyphenylmagnesium bromide 3 (3,4,5-trimethoxyphenylmagnesium bromide) + PCl₃ → Tris(3,4,5-trimethoxyphenyl)phosphine

Materials:

-

3,4,5-trimethoxyphenyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Iodine (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (argon or nitrogen), add magnesium turnings (3.3 eq.) to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

Dissolve 3,4,5-trimethoxyphenyl bromide (3.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction starts (disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

-

Phosphine Synthesis:

-

In a separate dry flask under an inert atmosphere, dissolve phosphorus trichloride (1.0 eq.) in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the PCl₃ solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Application in Palladium-Catalyzed Cross-Coupling Reactions

Tris(3,4,5-trimethoxyphenyl)phosphine is expected to be an effective ligand for a variety of palladium-catalyzed cross-coupling reactions due to its electron-rich and sterically demanding nature. Below are general protocols for its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Note on General Protocols: The following are well-established, general procedures. The optimal conditions for reactions utilizing tris(3,4,5-trimethoxyphenyl)phosphine may require some experimentation and optimization by the end-user.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3]

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

Aryl or vinyl halide (1.0 eq.)

-

Aryl or vinyl boronic acid or ester (1.1-1.5 eq.)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Tris(3,4,5-trimethoxyphenyl)phosphine (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq.)

-

Solvent (e.g., toluene, dioxane, DMF, water/organic mixture)

Procedure:

-

To a dry reaction vessel, add the aryl halide, boronic acid, base, palladium precursor, and tris(3,4,5-trimethoxyphenyl)phosphine.

-

Add the solvent and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by the freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Summary for a Typical Suzuki-Miyaura Coupling:

| Parameter | Typical Value |

| Aryl Halide | 1.0 mmol |

| Boronic Acid | 1.2 mmol |

| Pd(OAc)₂ | 0.02 mmol (2 mol%) |

| Ligand | 0.04 mmol (4 mol%) |

| Base (K₂CO₃) | 2.0 mmol |

| Solvent (Toluene/H₂O) | 5 mL (4:1) |

| Temperature | 100 °C |

| Time | 4-12 h |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

General Catalytic Cycle for the Heck Reaction:

Caption: General catalytic cycle for the Heck reaction.

General Protocol for the Heck Reaction:

Materials:

-

Aryl or vinyl halide (1.0 eq.)

-

Alkene (1.1-2.0 eq.)

-

Palladium precursor (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

-

Tris(3,4,5-trimethoxyphenyl)phosphine (2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 eq.)

-

Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

-

In a reaction vessel, combine the aryl halide, palladium precursor, tris(3,4,5-trimethoxyphenyl)phosphine, and base.

-

Add the solvent and the alkene.

-

Degas the mixture and place it under an inert atmosphere.

-

Heat the reaction to the required temperature (typically 80-140 °C) and stir until completion.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or distillation.

Data Summary for a Typical Heck Reaction:

| Parameter | Typical Value |

| Aryl Bromide | 1.0 mmol |

| Styrene | 1.2 mmol |

| Pd(OAc)₂ | 0.01 mmol (1 mol%) |

| Ligand | 0.02 mmol (2 mol%) |

| Base (Et₃N) | 2.0 mmol |

| Solvent (DMF) | 5 mL |

| Temperature | 120 °C |

| Time | 6-18 h |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.

General Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

Materials:

-

Aryl halide or triflate (1.0 eq.)

-

Amine (1.1-1.5 eq.)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Tris(3,4,5-trimethoxyphenyl)phosphine (1.5-6 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-2.5 eq.)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor, tris(3,4,5-trimethoxyphenyl)phosphine, and the base.

-

Add the aryl halide and the amine, followed by the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction for completion.

-

Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting arylamine by column chromatography or recrystallization.